molecular formula C20H17NO B11432844 1-(4-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(4-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B11432844
M. Wt: 287.4 g/mol
InChI Key: KVVSPOKQLZPQAX-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHYLPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate, can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHYLPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

1-(4-METHYLPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

    Quinoline: A simpler structure with similar chemical properties.

    Isoquinoline: An isomer with distinct biological activities.

    Quinazoline: Known for its anticancer properties.

Uniqueness: 1-(4-METHYLPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methylphenyl group enhances its lipophilicity and potential interactions with biological membranes .

Conclusion

1-(4-METHYLPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C20H17NO/c1-13-6-8-15(9-7-13)17-12-19(22)21-18-11-10-14-4-2-3-5-16(14)20(17)18/h2-11,17H,12H2,1H3,(H,21,22)

InChI Key

KVVSPOKQLZPQAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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